molecular formula C9H5ClO3 B1609711 5-Chlorocarbonylphthalide CAS No. 227954-90-7

5-Chlorocarbonylphthalide

Cat. No. B1609711
Key on ui cas rn: 227954-90-7
M. Wt: 196.58 g/mol
InChI Key: SSQVKKGZFIVXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166729B2

Procedure details

In a hydrogenator, 23 l of N,N-dimethylacetamide, 1.65 Kg (8.39 moles) of 5-chlorocarbonylphthalide (prepared for example as described in J. Chem. Soc., 1931, 867–871) and 200 g of 5% Pd/BaSO4 are charged Hydrogen is then charged at 3 bar thereinto and the mixture is heated at 60±3° C. for a total of 48 hours. The mixture is cooled and, after removal of the catalyst by filtration, the filtrate is concentrated under vacuum at 75° C. up to a solid residue. The product is dispersed with 8 l of deionized water and, at 5÷10° C. under stirring, the pH of the mixture is adjusted to 7.0÷7.5 by addition of 2.3 l of 10% ammonium hydroxide solution After a 30-minute stirring, the product is filtered, washed with deionized water and dried under vacuum at 50° C. to give 885 g (65%) of desired product having m.p.=163÷165° C. (in J. Chem Soc. 1925, page 2290 a m.p.=159÷160° C. is given).
Quantity
1.65 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
catalyst
Reaction Step Three
Quantity
23 L
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3].[H][H]>[Pd].[O-]S([O-])(=O)=O.[Ba+2].CN(C)C(=O)C>[CH:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.65 kg
Type
reactant
Smiles
ClC(=O)C=1C=C2COC(=O)C2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 g
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
Step Four
Name
Quantity
23 L
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 3) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then charged at 3 bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
after removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum at 75° C. up to a solid residue
ADDITION
Type
ADDITION
Details
The product is dispersed with 8 l of deionized water and, at 5÷10° C.
ADDITION
Type
ADDITION
Details
the pH of the mixture is adjusted to 7.0÷7.5 by addition of 2.3 l of 10% ammonium hydroxide solution After a 30-minute
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
the product is filtered
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 885 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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